2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
Overview
Description
2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused with a thiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds with an indole scaffold have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that compounds with similar structures can interact with their targets causing changes at the molecular level
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to follow lipinski’s rule in molecular prediction studies (in-silico) , which could suggest a good bioavailability for this compound.
Result of Action
Similar compounds have shown significant anti-hiv activity , suggesting that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, derivatives of thiophene and rhodanine, which are part of the structure of this compound, have been identified as inhibitors of kinases, anthrax protease, HCV NS5B polymerase, tyrosine phosphatase, and aldose reductase .
Cellular Effects
Similar compounds have demonstrated antimicrobial and antitumor properties . These effects could be due to the compound’s interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been studied for their effects at various dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with various enzymes and cofactors, as well as their effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with ethyl chloroacetate under reflux conditions in the presence of a base such as sodium ethoxide. The intermediate product is then cyclized using acetic anhydride to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain bacteria and cancer cells, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials can lead to the creation of advanced products for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Oxo-5-(phenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
- 2-[2-Oxo-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
- 2-[2-Oxo-5-(furan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
Uniqueness
Compared to its analogs, 2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c11-6(12)4-10-8(13)14-7(9-10)5-2-1-3-15-5/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKUPPLGYYWWIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)O2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211016 | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869464-87-9 | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869464-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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